Cas no 2098104-82-4 (1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol)

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
- 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
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- インチ: 1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-4-2-1-3-11(12)15/h1-4,10,13,17H,5-9,15H2
- InChIKey: XDOBWTAJPXVTED-UHFFFAOYSA-N
- ほほえんだ: FCCC1CN(C2C=CC=CC=2N)CCC1O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.5
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A116651-100mg |
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 100mg |
$ 95.00 | 2022-05-31 | ||
TRC | A116651-1g |
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 1g |
$ 570.00 | 2022-05-31 | ||
Life Chemicals | F1907-6922-2.5g |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-6922-10g |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | A116651-500mg |
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 500mg |
$ 365.00 | 2022-05-31 | ||
Life Chemicals | F1907-6922-5g |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-6922-0.25g |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-6922-0.5g |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-6922-1g |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol |
2098104-82-4 | 95%+ | 1g |
$660.0 | 2023-09-07 |
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-olに関する追加情報
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol: A Comprehensive Overview
The compound 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol, with CAS number 2098104-82-4, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are known for their versatile applications in drug discovery. The molecule's unique structure, featuring a piperidine ring substituted with an amino phenyl group and a fluoroethyl group, contributes to its potential as a bioactive agent.
Recent studies have highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. The presence of the amino phenyl group in 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol suggests potential interactions with various biological targets, such as receptors and enzymes. The fluoroethyl substituent further enhances the molecule's pharmacokinetic properties, including bioavailability and metabolic stability. These features make it a promising candidate for drug design targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have explored various methodologies to optimize the synthesis, including the use of transition metal catalysts and stereo-selective reactions. These advancements have not only improved the yield but also ensured the scalability of the process, making it feasible for large-scale production.
In terms of pharmacological activity, 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol has demonstrated potent inhibitory effects on key enzymes involved in disease pathways. For instance, studies have shown its ability to inhibit kinases and proteases, which are critical targets in cancer therapy. Additionally, its ability to modulate neurotransmitter systems makes it a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The structural flexibility of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol allows for further modifications to enhance its therapeutic profile. Researchers are actively exploring analogs with varied substituents to improve potency, selectivity, and safety profiles. These efforts are supported by computational modeling techniques, which enable virtual screening and optimization of molecular properties before experimental validation.
In conclusion, 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising pharmacological properties, positions it as a valuable tool in drug discovery. As research continues to uncover its full potential, this compound is expected to play a pivotal role in developing innovative treatments for various diseases.
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